molecular formula C13H16N6 B7662423 N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B7662423
M. Wt: 256.31 g/mol
InChI Key: GVRYLJYHYREKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine, also known as ETP-4584, is a novel compound that has been developed for its potential use in scientific research. This compound is a selective inhibitor of a protein called phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways.

Mechanism of Action

N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine selectively inhibits the activity of PDE10A, which is a cAMP and cGMP phosphodiesterase that is highly expressed in the striatum and cortex of the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which are important second messengers involved in intracellular signaling pathways. This leads to the activation of downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, which is involved in the regulation of gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and cGMP in the brain, leading to the activation of downstream signaling pathways. This has been associated with improvements in cognitive function and motor deficits in animal models of schizophrenia, Huntington's disease, and Parkinson's disease. This compound has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine in lab experiments is its selectivity for PDE10A, which allows for the specific modulation of this target without affecting other phosphodiesterases. This allows for a more precise understanding of the role of PDE10A in various diseases and physiological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine. One area of interest is the development of more potent and selective PDE10A inhibitors, which may have greater therapeutic potential for various diseases. Another area of interest is the investigation of the long-term effects of PDE10A inhibition on brain function and behavior. Additionally, the role of PDE10A in other physiological processes, such as energy metabolism and immune function, warrants further investigation.

Synthesis Methods

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves several steps, starting with the reaction of 2-ethyl-3-hydroxypyrazole with 2-chloromethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine. This intermediate is then reacted with 3-aminopyridine to yield the final product. The purity and yield of this compound can be optimized by using different reaction conditions and purification methods.

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been primarily developed for its potential use in the study of PDE10A function and its role in various diseases, including schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A inhibitors have been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. This compound has also been investigated for its potential use in the treatment of obesity and diabetes, as PDE10A is involved in the regulation of energy metabolism.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-3-19-11(4-6-15-19)9-14-13-17-16-12-8-10(2)5-7-18(12)13/h4-8H,3,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRYLJYHYREKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN=C3N2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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